Prima-1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Prima-1 is a small molecule with promising applications in cancer research. Its primary function appears to be the reactivation of the p53 tumor suppressor protein [].

P53 Function and Mutations:

The p53 protein plays a critical role in regulating cell division and preventing uncontrolled cell growth, a hallmark of cancer. When DNA damage occurs, p53 can trigger cell cycle arrest, allowing time for repair, or initiate apoptosis (programmed cell death) if the damage is too severe []. Mutations in the p53 gene are incredibly common in various cancers, rendering them resistant to these cell cycle checkpoints and apoptosis pathways [].

Prima-1's Mechanism:

Prima-1 works by modifying the folded structure of mutated p53, allowing it to regain its tumor suppressor function []. This process, known as MDM2-p53 reactivation, disrupts the interaction between MDM2 (a protein that normally inhibits p53) and mutated p53, enabling p53 to resume its role in cell cycle control and apoptosis [].

Research Applications:

Prima-1's ability to reactivate p53 makes it a potential therapeutic strategy for cancers with p53 mutations. Researchers are currently investigating its use in:

- Preclinical studies: Prima-1 has shown promising results in cell lines and animal models of cancer, demonstrating its ability to suppress tumor growth and induce apoptosis in cancer cells with mutated p53 [].

- Clinical trials: Early-phase clinical trials are ongoing to evaluate the safety and efficacy of Prima-1 in patients with various cancers [].

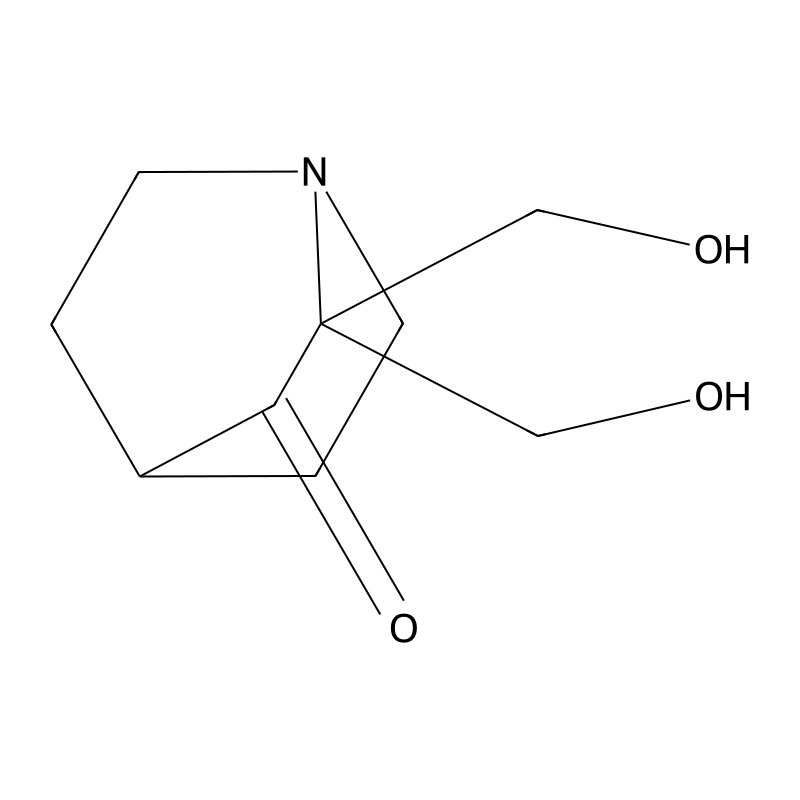

Prima-1, chemically known as 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one, is a low molecular weight compound primarily recognized for its ability to reactivate mutant p53 proteins, which are implicated in various cancers. The compound exhibits significant anti-tumor activity by restoring the transcriptional functions of mutant p53, thereby inducing apoptosis in cancer cells. This mechanism positions Prima-1 as a promising candidate for cancer therapy targeting p53 mutations, which are prevalent in many tumor types .

The primary chemical reaction involving Prima-1 is its conversion into reactive derivatives that covalently bind to thiol groups in the core domain of mutant p53 proteins. This covalent modification is crucial for restoring the protein's function and promoting apoptosis in affected cells. Specifically, Prima-1 forms Michael adducts with the thiol groups, leading to structural changes that enable mutant p53 to regain its tumor-suppressive activity .

Prima-1 has demonstrated notable biological activity in various studies:

- In Vitro Studies: In Saos-2-His-273 cells, Prima-1 induced cell death with an IC50 value exceeding 15 µM. The compound was shown to significantly increase apoptosis rates, as confirmed by TUNEL staining .

- In Vivo Studies: Animal models treated with Prima-1 exhibited substantial tumor regression. For instance, mice inoculated with Saos-2-His-273 cells showed a decrease in tumor volume from 555.7 mm³ to as low as 5.3 mm³ following treatment with intra-tumor injections of Prima-1 .

The synthesis of Prima-1 involves several steps:

- Starting Materials: The synthesis typically begins with readily available precursors that can be transformed into the bicyclic structure.

- Chemical Modifications: Key reactions include hydroxymethylation and cyclization processes that yield the final bicyclic structure characteristic of Prima-1.

- Purification: Once synthesized, the compound undergoes purification processes such as recrystallization or chromatography to achieve the desired purity level (≥95%) .

Prima-1 is primarily investigated for its applications in oncology:

- Cancer Therapy: Its ability to restore mutant p53 function makes it a potential therapeutic agent for cancers characterized by p53 mutations.

- Research Tool: In laboratory settings, Prima-1 serves as a valuable tool for studying p53-related pathways and mechanisms of apoptosis.

Several compounds share similarities with Prima-1, particularly regarding their mechanisms of action on mutant p53 proteins:

| Compound Name | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| Eprenetapopt | C10H17NO3 | Reactivates mutant p53; induces apoptosis | Methylated derivative of Prima-1 |

| APR-246 | 2-(4-(Trifluoromethyl)phenyl)-4-methylthiazole | Reactivates mutant p53; promotes apoptosis | Known for broader spectrum against various mutations |

| STIMA-1 | Not specified | Targets mutant p53; induces cell death | Focused on specific cancer types |

Prima-1 stands out due to its unique bicyclic structure and specific reactivity towards thiol groups in mutant p53, which distinguishes it from other compounds targeting similar pathways .

Apoptosis Induction in Neoplastic Cells

Prima-1 demonstrates remarkable selectivity in inducing apoptosis in neoplastic cells, with the mechanism varying depending on p53 status and cell type. In mutant p53-expressing cancer cells, Prima-1 exhibits pronounced pro-apoptotic activity with concentration-dependent effects [3] [4].

Selective Apoptosis in p53 Mutant Cells

The compound shows preferential cytotoxicity toward cells harboring mutant p53 proteins compared to wild-type p53 cells. In colorectal cancer cell lines, Prima-1 induced significantly higher apoptosis rates in mutant p53 cell lines (DLD-1 and SW480) compared to wild-type p53 lines (LOVO and HCT116), with average apoptosis rates of 68% versus 13% respectively after 16 hours of exposure to 100 μM Prima-1 [3]. This selectivity extends to premalignant cells, as demonstrated in colorectal adenoma cell lines RG/C2 and BR/C1, which showed comparable sensitivity to malignant cells with mutant p53 [3].

Caspase-Dependent Apoptotic Pathways

Prima-1 activates multiple apoptotic pathways through caspase cascade activation. In neuroblastoma cell lines, Prima-1 treatment resulted in significant activation of caspase-3 and caspase-7, with cells accumulating in the sub-G1 phase indicating apoptotic cell death [5]. The compound triggers mitochondria-mediated apoptosis through activation of caspase-2, leading to subsequent cytochrome c release and downstream activation of caspase-9 and caspase-3 [6]. In acute promyelocytic leukemia NB4 cells, Prima-1 induced caspase-mediated apoptosis with activation of caspase-9, caspase-7, and PARP cleavage [7].

Mitochondrial Membrane Disruption

Prima-1 treatment causes significant disruption of mitochondrial membrane potential, a hallmark of early apoptotic events. In bladder cancer cell lines, Prima-1 exposure led to mitochondrial membrane potential collapse similar to that observed with DNA damage-inducing agents [4] [8]. This mitochondrial dysfunction coincides with cytochrome c release and contributes to the apoptotic cascade [6].

p53-Independent Apoptotic Mechanisms

Contrary to its initial characterization, Prima-1 can induce apoptosis independent of p53 status in certain cancer types. Multiple myeloma cell lines lacking p53 expression (JJN3 and KMS11) demonstrated the highest sensitivity to Prima-1, with IC50 values significantly lower than those expressing mutant or wild-type p53 [9]. In these p53-null cells, Prima-1 achieved 90% and 85% cell death respectively at 50 μM concentration within 24 hours [9].

Transcriptional Target Activation

Prima-1 restores transcriptional activity to mutant p53, leading to upregulation of pro-apoptotic genes. In breast cancer cells with mutant p53, chromatin immunoprecipitation assays demonstrated that Prima-1 restored p53 DNA binding activity to promoters of pro-apoptotic genes including Bax and PUMA [10]. This restoration of transcriptional function correlates with increased protein expression of these apoptotic mediators [4] [10].

Cell Cycle Arrest Dynamics

Prima-1 treatment results in distinct cell cycle perturbations that vary depending on cellular context and p53 status, with predominant effects observed in the G2/M transition phase.

G2/M Phase Arrest Mechanisms

The primary cell cycle effect of Prima-1 involves arrest at the G2/M checkpoint. In mutant p53-expressing cell lines, Prima-1 treatment induced substantial G2/M arrest, with cells accumulating with G2/M DNA content [3] [11]. Flow cytometric analysis of H1299 cells expressing temperature-sensitive mutant p53 showed that Prima-1 treatment at the restrictive temperature (37°C, mutant conformation) resulted in 55% of cells arrested in G2/M phase within 24 hours, compared to only 25% at the permissive temperature (32.5°C, wild-type conformation) [11].

p53 Target Gene Expression in Cell Cycle Control

Prima-1-induced G2 arrest correlates with increased expression of p53 target genes involved in cell cycle regulation. In mutant p53-expressing cells, Prima-1 treatment significantly upregulated p21 and GADD45 protein levels [3] [11]. In DLD-1 colon cancer cells, p21 expression increased 2.8-fold and GADD45 expression increased 2.1-fold following Prima-1 treatment [11]. These cell cycle checkpoint proteins are direct transcriptional targets of functional p53 and mediate growth arrest.

DNA Damage Response Activation

Prima-1 treatment activates DNA damage response pathways that contribute to cell cycle arrest. In Saos-2 p53-null cells transfected with Prima-1-modified mutant p53 proteins, extensive DNA fragmentation was observed along with G2/M arrest [11]. The compound induces phosphorylation of p53 at Ser-15, a post-translational modification associated with DNA damage response activation [10].

Cell Type-Specific Arrest Patterns

Different cancer cell types exhibit varying cell cycle responses to Prima-1. While most solid tumor cell lines demonstrate G2/M arrest, some hematological malignancies show distinct patterns. In neuroblastoma cell lines, Prima-1 treatment resulted in significant sub-G1 accumulation rather than specific phase arrest, indicating rapid progression to apoptosis [5]. Acute promyelocytic leukemia NB4 cells showed S-phase arrest rather than G2/M arrest [12].

Checkpoint Protein Modulation

Prima-1 affects multiple cell cycle checkpoint proteins beyond p53 targets. In bladder cancer cells, the compound increased expression of 14-3-3σ protein, which plays a role in G2/M checkpoint control [8]. The treatment also affects cyclins and cyclin-dependent kinases, with some studies reporting modulation of cyclin B and CDK1 activity [11].

Autophagy Activation Pathways

Prima-1 and its methylated derivative Prima-1Met induce autophagy through multiple signaling cascades, representing an important mechanism of action independent of p53 status.

mTOR/AMPK-ULK1-Vps34 Signaling Cascade

Prima-1Met activates autophagy through the classical mTOR/AMPK-ULK1-Vps34 signaling pathway. In colorectal cancer cell lines, Prima-1Met treatment resulted in mTOR pathway inhibition, leading to ULK1 complex activation through increased phosphorylation [13] [14]. This activation subsequently promotes Vps34 complex formation, which is essential for autophagosome nucleation. The treatment increased LC3-II levels across multiple colorectal cancer cell lines regardless of p53 status, with fold increases ranging from 1.8-fold in DLD-1 cells to 3.2-fold in RKO cells [13].

Autophagic Vesicle Formation and Maturation

Prima-1Met not only promotes autophagic vesicle formation but also enhances their fusion with lysosomes and subsequent degradation. Transmission electron microscopy analysis revealed increased numbers of autolysosomes and autophagosomes in Prima-1Met-treated RKO and HCT15 cells [13]. Acridine orange staining demonstrated stronger red fluorescence in treated cells, indicating enhanced acidic vesicular organelles within autolysosomes and lysosomes [13].

p62/SQSTM1 Degradation

Prima-1 treatment leads to significant degradation of p62 (SQSTM1), a key autophagy substrate and cargo receptor. In colorectal cancer cells, Prima-1Met induced substantial decreases in p62 protein levels across multiple cell lines including HCT116, RKO, DLD-1, SW480, and SW620 [13]. This p62 degradation indicates functional autophagy flux rather than merely autophagosome accumulation.

LC3 Processing and Autophagosome Markers

The compound significantly enhances conversion of LC3-I to its lipidated form LC3-II, which is incorporated into autophagosome membranes. Western blot analysis demonstrated increased LC3-II expression in multiple cancer cell lines following Prima-1 treatment [13] [15]. In breast cancer cell lines, Prima-1 induced LC3 puncta formation, indicating autophagosome formation [16].

p53-Independent Autophagy Induction

Autophagy activation by Prima-1 occurs independent of p53 status. In colorectal cancer studies, both p53 wild-type (HCT116 wt) and p53 knockout (HCT116 ko) cells demonstrated similar autophagy induction, with LC3-II increases of 2.5-fold and 2.8-fold respectively [13]. This p53-independence suggests that autophagy represents a parallel mechanism to p53 reactivation in Prima-1's anti-cancer effects.

Beclin-1 Independent Mechanisms

Unlike starvation-induced autophagy, Prima-1-induced autophagy may proceed through Beclin-1-independent pathways. Studies suggest that the autophagy induced by Prima-1 depends on ATG5, ATG7, and ATG10 but may not require Beclin-1, similar to certain neurotoxin-induced autophagy pathways [17]. This represents a distinct autophagy mechanism that bypasses traditional Bcl-2/Beclin-1 regulation.

Oxidative Stress Generation

Prima-1 treatment induces significant oxidative stress in cancer cells through multiple mechanisms involving reactive oxygen species generation and antioxidant system disruption.

Reactive Oxygen Species Induction

Prima-1 treatment results in marked increases in intracellular reactive oxygen species across diverse cancer cell types. In epithelial ovarian cancer cell lines, Prima-1Met treatment increased ROS levels 4.2-fold in TOV21G cells and 3.8-fold in A2780 cells within 6 hours of exposure [18] [19]. Multiple myeloma cell lines showed even more pronounced ROS generation, with 3.9-fold and 4.5-fold increases in JJN3 and KMS11 cells respectively [20] [21]. The most dramatic ROS induction was observed in A549 lung cancer cells, where Prima-1 treatment caused a 6.2-fold increase in ROS levels within 6 hours [22].

Glutathione Depletion Mechanisms

Prima-1 significantly depletes cellular glutathione content, compromising the primary antioxidant defense system. In multiple myeloma cell lines, Prima-1Met treatment caused 80-85% depletion of glutathione within 6-8 hours [20] [21]. Ovarian cancer cells showed 60-65% glutathione depletion within 12 hours of treatment [19]. The depletion of glutathione appears to be a critical mechanism, as supplementation with glutathione precursors or synthesis enhancers can partially rescue cells from Prima-1-induced toxicity.

Thioredoxin Reductase Inhibition

Prima-1 directly interferes with the thioredoxin reductase enzyme system, contributing to oxidative stress generation. The compound's mechanism involves formation of reactive metabolites that can covalently modify thiol groups in the thioredoxin reductase active site [20]. This inhibition compromises cellular antioxidant capacity and contributes to the pro-oxidant effects of Prima-1.

Antioxidant Enzyme Suppression

Prima-1 treatment affects expression and activity of multiple antioxidant enzymes. In ovarian cancer cells, RNA expression analysis revealed significant downregulation of peroxiredoxin 3 (Prx3) and glutathione peroxidase-1 (GPx-1) [19] [23]. In lung cancer cells, Prima-1 decreased expression of GLUT1 and ALDH1A1, proteins involved in antioxidant defense through the pentose phosphate pathway and aldehyde detoxification respectively [22].

Compensatory Stress Response Gene Activation

Despite overall pro-oxidant effects, Prima-1 treatment can induce compensatory upregulation of certain stress response genes. In acute myeloid leukemia cells, Prima-1 treatment led to significant upregulation of heme oxygenase-1 (HMOX1), a key regulator of cellular response to oxidative stress [24]. The genes SLC7A11 and RIT1, which are involved in cysteine transport and cellular stress responses, were also upregulated as part of the adaptive response to oxidative stress [24].

N-Acetylcysteine Rescue Effects

The critical role of oxidative stress in Prima-1's mechanism is demonstrated by the protective effects of antioxidants. N-acetylcysteine (NAC), a glutathione precursor and ROS scavenger, provides complete rescue from Prima-1-induced cytotoxicity in multiple cancer cell types including ovarian cancer, multiple myeloma, and lung cancer cells [20] [19] [22]. This rescue effect confirms that oxidative stress is a primary mechanism of Prima-1's anti-cancer activity.

Synergistic Effects with Oxidative Stress Modulators

Prima-1 shows dramatic synergistic effects when combined with agents that further compromise antioxidant defenses. L-buthionine sulfoximine (BSO), an irreversible inhibitor of glutathione synthesis, synergizes powerfully with Prima-1 across multiple cancer types [20] [21]. This synergy suggests that cancer cells with inherently compromised antioxidant systems may be particularly vulnerable to Prima-1 treatment.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Dates

2: Furukawa H, Makino T, Yamasaki M, Tanaka K, Miyazaki Y, Takahashi T, Kurokawa Y, Nakajima K, Takiguchi S, Mori M, Doki Y. PRIMA-1 induces p53-mediated apoptosis by upregulating Noxa in esophageal squamous cell carcinoma with TP53 missense mutation. Cancer Sci. 2017 Nov 23. doi: 10.1111/cas.13454. [Epub ahead of print] PubMed PMID: 29168598.

3: Han Y, Jiang Q, Wang Y, Li W, Geng M, Han Z, Chen X. The anti-proliferative effects of oleanolic acid on A7r5 cells-Role of UCP2 and downstream FGF-2/p53/TSP-1. Cell Biol Int. 2017 Dec;41(12):1296-1306. doi: 10.1002/cbin.10838. Epub 2017 Aug 31. PubMed PMID: 28792088.

4: Duffy MJ, Synnott NC, Crown J. Mutant p53 as a target for cancer treatment. Eur J Cancer. 2017 Sep;83:258-265. doi: 10.1016/j.ejca.2017.06.023. Epub 2017 Jul 28. Review. PubMed PMID: 28756138.

5: Najem A, Krayem M, Salès F, Hussein N, Badran B, Robert C, Awada A, Journe F, Ghanem GE. P53 and MITF/Bcl-2 identified as key pathways in the acquired resistance of NRAS-mutant melanoma to MEK inhibition. Eur J Cancer. 2017 Sep;83:154-165. doi: 10.1016/j.ejca.2017.06.033. Epub 2017 Jul 21. PubMed PMID: 28738256.

6: Hientz K, Mohr A, Bhakta-Guha D, Efferth T. The role of p53 in cancer drug resistance and targeted chemotherapy. Oncotarget. 2017 Jan 31;8(5):8921-8946. doi: 10.18632/oncotarget.13475. Review. PubMed PMID: 27888811; PubMed Central PMCID: PMC5352454.

7: Orue A, Chavez V, Strasberg-Rieber M, Rieber M. Hypoxic resistance of KRAS mutant tumor cells to 3-Bromopyruvate is counteracted by Prima-1 and reversed by N-acetylcysteine. BMC Cancer. 2016 Nov 18;16(1):902. PubMed PMID: 27863474; PubMed Central PMCID: PMC5116131.

8: Lu T, Zou Y, Xu G, Potter JA, Taylor GL, Duan Q, Yang Q, Xiong H, Qiu H, Ye D, Zhang P, Yu S, Yuan X, Zhu F, Wang Y, Xiong H. PRIMA-1Met suppresses colorectal cancer independent of p53 by targeting MEK. Oncotarget. 2016 Dec 13;7(50):83017-83030. doi: 10.18632/oncotarget.12940. PubMed PMID: 27806324; PubMed Central PMCID: PMC5347749.

9: McCubrey JA, Lertpiriyapong K, Fitzgerald TL, Martelli AM, Cocco L, Rakus D, Gizak A, Libra M, Cervello M, Montalto G, Yang LV, Abrams SL, Steelman LS. Roles of TP53 in determining therapeutic sensitivity, growth, cellular senescence, invasion and metastasis. Adv Biol Regul. 2017 Jan;63:32-48. doi: 10.1016/j.jbior.2016.10.001. Epub 2016 Oct 6. Review. PubMed PMID: 27776972.

10: Synnott NC, Murray A, McGowan PM, Kiely M, Kiely PA, O'Donovan N, O'Connor DP, Gallagher WM, Crown J, Duffy MJ. Mutant p53: a novel target for the treatment of patients with triple-negative breast cancer? Int J Cancer. 2017 Jan 1;140(1):234-246. doi: 10.1002/ijc.30425. Epub 2016 Sep 24. PubMed PMID: 27615392.

11: Bauer MR, Joerger AC, Fersht AR. 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. Proc Natl Acad Sci U S A. 2016 Sep 6;113(36):E5271-80. doi: 10.1073/pnas.1610421113. Epub 2016 Aug 22. PubMed PMID: 27551077; PubMed Central PMCID: PMC5018792.

12: Farhadi E, Safa M, Sharifi AM, Bashash D. PRIMA-1 induces caspase-mediated apoptosis in acute promyelocytic leukemia NB4 cells by inhibition of nuclear factor-κB and downregulation of Bcl-2, XIAP, and c-Myc. Anticancer Drugs. 2017 Jan;28(1):51-58. PubMed PMID: 27548348.

13: Teoh PJ, Bi C, Sintosebastian C, Tay LS, Fonseca R, Chng WJ. PRIMA-1 targets the vulnerability of multiple myeloma of deregulated protein homeostasis through the perturbation of ER stress via p73 demethylation. Oncotarget. 2016 Sep 20;7(38):61806-61819. doi: 10.18632/oncotarget.11241. PubMed PMID: 27533450; PubMed Central PMCID: PMC5308692.

14: Campanari ML, Navarrete F, Ginsberg SD, Manzanares J, Sáez-Valero J, García-Ayllón MS. Increased Expression of Readthrough Acetylcholinesterase Variants in the Brains of Alzheimer's Disease Patients. J Alzheimers Dis. 2016 May 30;53(3):831-41. doi: 10.3233/JAD-160220. PubMed PMID: 27258420; PubMed Central PMCID: PMC5013723.

15: Fransson Å, Glaessgen D, Alfredsson J, Wiman KG, Bajalica-Lagercrantz S, Mohell N. Strong synergy with APR-246 and DNA-damaging drugs in primary cancer cells from patients with TP53 mutant High-Grade Serous ovarian cancer. J Ovarian Res. 2016 May 14;9(1):27. doi: 10.1186/s13048-016-0239-6. PubMed PMID: 27179933; PubMed Central PMCID: PMC4868029.

16: Zhang Z, Liu L, Gomez-Casal R, Wang X, Hayashi R, Appella E, Kopelovich L, DeLeo AB. Targeting cancer stem cells with p53 modulators. Oncotarget. 2016 Jul 19;7(29):45079-45093. doi: 10.18632/oncotarget.8650. PubMed PMID: 27074569; PubMed Central PMCID: PMC5216707.

17: Ali D, Mohammad DK, Mujahed H, Jonson-Videsäter K, Nore B, Paul C, Lehmann S. Anti-leukaemic effects induced by APR-246 are dependent on induction of oxidative stress and the NFE2L2/HMOX1 axis that can be targeted by PI3K and mTOR inhibitors in acute myeloid leukaemia cells. Br J Haematol. 2016 Jul;174(1):117-26. doi: 10.1111/bjh.14036. Epub 2016 Mar 15. PubMed PMID: 26991755.

18: Yoshikawa N, Kajiyama H, Nakamura K, Utsumi F, Niimi K, Mitsui H, Sekiya R, Suzuki S, Shibata K, Callen D, Kikkawa F. PRIMA-1MET induces apoptosis through accumulation of intracellular reactive oxygen species irrespective of p53 status and chemo-sensitivity in epithelial ovarian cancer cells. Oncol Rep. 2016 May;35(5):2543-52. doi: 10.3892/or.2016.4653. Epub 2016 Mar 3. PubMed PMID: 26986846; PubMed Central PMCID: PMC4811399.

19: Deben C, Lardon F, Wouters A, Op de Beeck K, Van den Bossche J, Jacobs J, Van Der Steen N, Peeters M, Rolfo C, Deschoolmeester V, Pauwels P. APR-246 (PRIMA-1(MET)) strongly synergizes with AZD2281 (olaparib) induced PARP inhibition to induce apoptosis in non-small cell lung cancer cell lines. Cancer Lett. 2016 Jun 1;375(2):313-322. doi: 10.1016/j.canlet.2016.03.017. Epub 2016 Mar 11. PubMed PMID: 26975633.

20: Li J, Li C, Wang G, Liu Z, Chen P, Yang Q, Dong N, Wu H, Liu Z, Li W. APR-246/PRIMA-1Met Inhibits and Reverses Squamous Metaplasia in Human Conjunctival Epithelium. Invest Ophthalmol Vis Sci. 2016 Feb;57(2):444-52. doi: 10.1167/iovs.15-17519. PubMed PMID: 26868746.

Explore Compound Types